N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide
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Description
“N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide” is a chemical compound. It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis information for “N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide” is not available, similar compounds have been synthesized via arylation of acrolein and further diazotization and diazocoupling with 2-naphthol .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by IR, NMR: 1H, 13C, COSY, HSQC and SALDI-MS spectral data .Chemical Reactions Analysis
The chemical reactions of similar compounds involve diazotization of 2-aminothiazole and its derivatives and subsequent coupling of the corresponding product with phenolic or other aromatic substances .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using various methods. For example, the DSC method was employed to determine the melting point and the enthalpy of fusion .Future Directions
The future directions for research on “N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide” could include further investigation into its synthesis, properties, and potential applications. Thiazolylazo dyes, a related class of compounds, have been studied extensively for their applications in various industries .
properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-7-9-15(10-8-13)17(21)20-18-19-12-16(22-18)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTWVKILWJRAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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